5-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide
Overview
Description
5-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C13H17N3OS and its molecular weight is 263.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 263.10923335 g/mol and the complexity rating of the compound is 275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, 5-ethyl-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide, contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known to be the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Therefore, the primary targets of this compound could be related to these biological molecules and their associated pathways.
Mode of Action
Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The interaction of the compound with its targets could result in changes that lead to these effects.
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, tumor growth, diabetes, allergies, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcers.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. The solubility could potentially enhance the bioavailability of the compound.
Result of Action
Given the range of biological activities associated with imidazole derivatives , the compound could potentially have a variety of effects at the molecular and cellular levels. These could include effects on cell growth, inflammation, oxidative stress, and various other cellular processes.
Future Directions
Properties
IUPAC Name |
5-ethyl-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-2-11-4-5-12(18-11)13(17)15-6-3-8-16-9-7-14-10-16/h4-5,7,9-10H,2-3,6,8H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRHVHIRXYVOJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NCCCN2C=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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